1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzoyl group, a piperidine ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and a 1,2,4-oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including a 1,2,4-oxadiazole ring and a 1,2,4-triazolo[4,3-a]pyridine ring. These rings are known to contribute to the biological activity of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, 1,2,4-triazoles can participate in reactions such as alkylation, acylation, and reduction .Scientific Research Applications
Synthesis Methods
Research on related compounds often involves the development of novel synthesis methods for heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, studies have demonstrated the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, triazolopyrimidines, and oxadiazoles, through reactions involving enaminones or thioamides as key intermediates (Almazroa et al., 2004), (Whitfield & Papadopoulos, 1981). These synthesis methods are fundamental for creating compounds with potential applications in drug discovery and material science.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of novel synthesized compounds, including those with structural similarities to the compound . For instance, new derivatives of 1,2,4-triazoles and oxadiazoles have been found to exhibit strong antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Krolenko et al., 2016), (Elgemeie et al., 2017). These findings highlight the importance of chemical synthesis in addressing microbial resistance through the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds containing oxadiazole and triazole moieties have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Compounds containing oxadiazole and triazole moieties are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad spectrum of biological activities associated with oxadiazole and triazole-containing compounds , it’s plausible that this compound may affect multiple biochemical pathways.
Result of Action
Compounds containing oxadiazole and triazole moieties have been reported to exhibit a broad spectrum of biological activities , suggesting that this compound may induce various molecular and cellular effects.
Properties
IUPAC Name |
1-benzoyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-15-25-22(33-28-15)18-9-12-30-19(13-18)26-27-20(30)14-24-21(31)16-7-10-29(11-8-16)23(32)17-5-3-2-4-6-17/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGJFPJWFQJIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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